![molecular formula C18H17ClN2OS B5776825 3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCA and is a member of the acrylamide family. CDCA is synthesized using a specific method that involves the reaction of various chemicals.
作用機序
The mechanism of action of CDCA is not fully understood. However, studies have shown that CDCA inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. CDCA has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
CDCA has been shown to have various biochemical and physiological effects. Studies have shown that CDCA can induce oxidative stress in cancer cells, leading to their death. CDCA has also been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the significant advantages of CDCA is its potent anti-cancer properties. CDCA has been shown to be effective against various types of cancer cells, including breast, prostate, and lung cancer cells. CDCA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of CDCA is its toxicity. CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings.
将来の方向性
There are several future directions for the use of CDCA in various fields. One of the most significant future directions is in the development of new anti-cancer drugs. CDCA has shown promising results in preclinical studies, and further research is needed to develop new drugs that can target cancer cells more effectively. Another future direction for CDCA is in the development of new anti-inflammatory drugs. CDCA has been shown to have potent anti-inflammatory properties, and further research is needed to develop new drugs that can target inflammation more effectively.
Conclusion
In conclusion, CDCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCA is synthesized using a specific method and has been the subject of numerous scientific studies. CDCA has potent anti-cancer properties, can induce apoptosis in cancer cells, and inhibit the growth of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. However, CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings. There are several future directions for the use of CDCA in various fields, including the development of new anti-cancer and anti-inflammatory drugs.
合成法
The synthesis of CDCA involves the reaction of 3-(4-chlorophenyl) acryloyl chloride and N-(3,4-dimethylphenyl)thiourea in the presence of a base. The reaction takes place in an organic solvent, usually dichloromethane. The product is then purified using column chromatography, and the final product obtained is CDCA.
科学的研究の応用
CDCA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of CDCA is in the field of cancer research. Studies have shown that CDCA has potent anti-cancer properties and can induce apoptosis in cancer cells. CDCA has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-12-3-9-16(11-13(12)2)20-18(23)21-17(22)10-6-14-4-7-15(19)8-5-14/h3-11H,1-2H3,(H2,20,21,22,23)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWZKSQGXLNDQJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
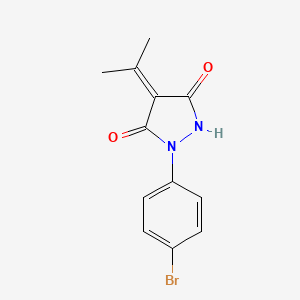
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
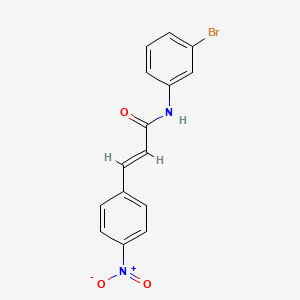
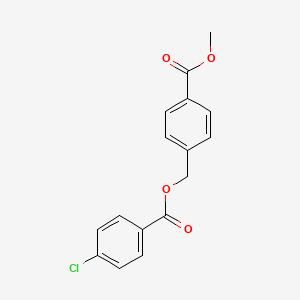
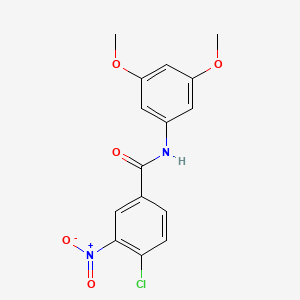

![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
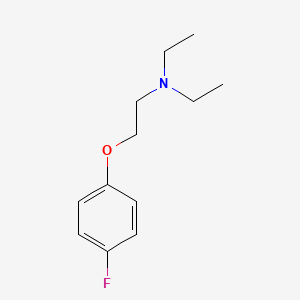
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
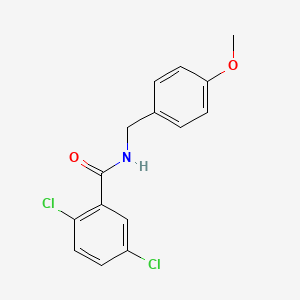


![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)